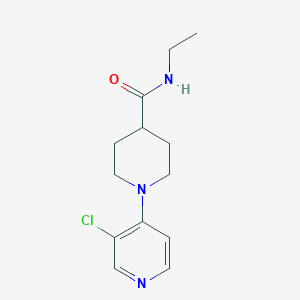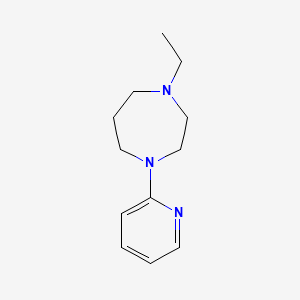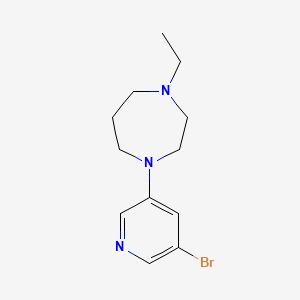
2-(3-Chlorophenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-methylbutanamide, also known as Phenibut, is a nootropic drug that has been widely used for its anxiolytic and cognitive-enhancing effects. This compound was first synthesized in the Soviet Union in the 1960s and has since gained popularity in many countries.
Mécanisme D'action
2-(3-Chlorophenyl)-3-methylbutanamide acts as a GABA analogue and binds to GABA receptors in the brain. It has been shown to increase GABA levels in the brain and enhance the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a calming effect on the brain. This compound also has an affinity for dopamine receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine, serotonin, and noradrenaline in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. This compound has been shown to have a neuroprotective effect and may protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Chlorophenyl)-3-methylbutanamide has several advantages for lab experiments, including its ability to enhance cognitive function and reduce anxiety in animal models. However, this compound has limitations, including its potential for abuse and dependence. It is important to use appropriate doses and monitor for adverse effects when conducting experiments with this compound.
Orientations Futures
There are several future directions for research on 2-(3-Chlorophenyl)-3-methylbutanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and dependence. Finally, more studies are needed to investigate the mechanisms underlying this compound's cognitive-enhancing and anxiolytic effects.
Méthodes De Synthèse
2-(3-Chlorophenyl)-3-methylbutanamide is synthesized through the reaction of γ-aminobutyric acid (GABA) with β-phenyl-γ-butyrolactone. The reaction is catalyzed by hydrochloric acid and yields 2-(3-chlorophenyl)-3-methylbutyric acid, which is then converted into this compound by the addition of ammonia and acetic anhydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-methylbutanamide has been extensively studied for its anxiolytic and cognitive-enhancing effects. It has been shown to improve cognitive function, memory, and learning ability in animal models and humans. Additionally, this compound has been used to treat anxiety, depression, insomnia, and alcohol withdrawal syndrome. It has also been investigated for its potential to enhance physical performance and reduce stress.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIRTVHGGNWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(2-propan-2-yloxolan-3-yl)methyl]urea](/img/structure/B7584372.png)

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)

![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
